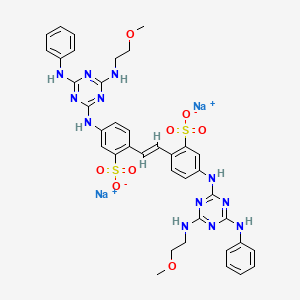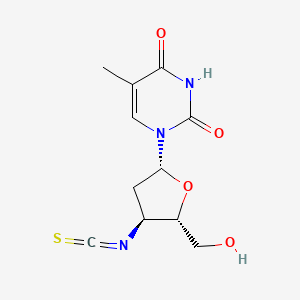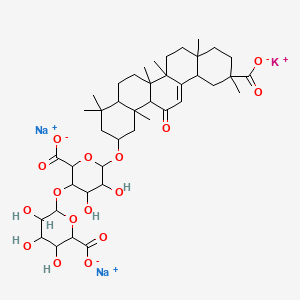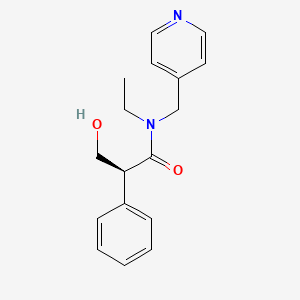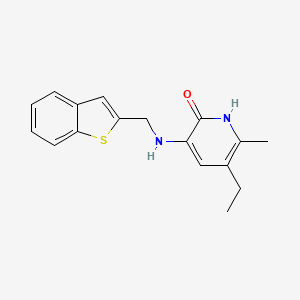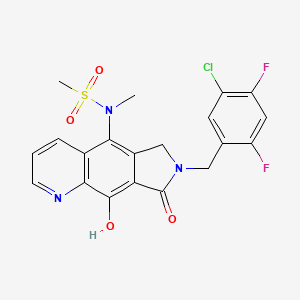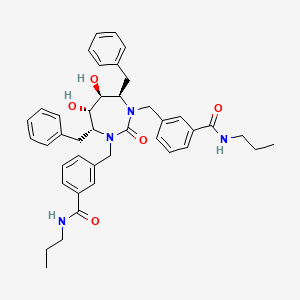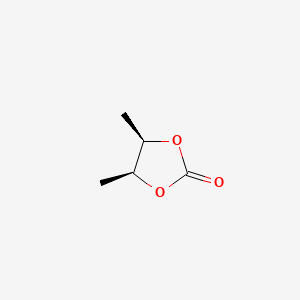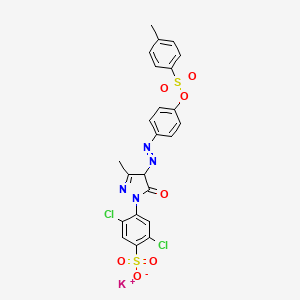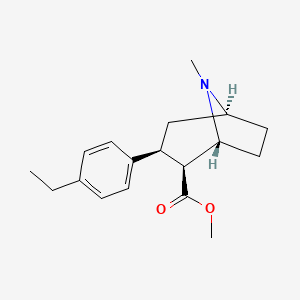
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane: is a synthetic compound belonging to the tropane alkaloid family It is structurally related to cocaine and is known for its potent stimulant properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane typically involves multiple steps, starting from tropinone. The key steps include:
Reduction of Tropinone: Tropinone is reduced to tropine using a reducing agent such as sodium borohydride.
Esterification: Tropine is then esterified with methyl chloroformate to form the carbomethoxy derivative.
Alkylation: The final step involves the alkylation of the carbomethoxy derivative with 4-ethylphenyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylphenyl group can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted tropane derivatives.
科学的研究の応用
Chemistry:
Synthesis of Analogues: Used as a precursor for synthesizing analogues with potential therapeutic applications.
Study of Reaction Mechanisms: Employed in studying the mechanisms of esterification and alkylation reactions.
Biology:
Neurotransmitter Studies: Utilized in research to understand the role of dopamine, norepinephrine, and serotonin in the brain.
Receptor Binding Studies: Helps in studying the binding affinity and selectivity of tropane derivatives to various receptors.
Medicine:
Potential Therapeutic Agent: Investigated for its potential use in treating neurological disorders such as Parkinson’s disease and depression.
Diagnostic Tool: Used in imaging studies to map dopamine transporters in the brain.
Industry:
Pharmaceutical Development: Plays a role in the development of new drugs targeting the central nervous system.
作用機序
Mechanism: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane exerts its effects by inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission.
Molecular Targets and Pathways:
Dopamine Transporter (DAT): Inhibits the reuptake of dopamine, increasing its availability.
Norepinephrine Transporter (NET): Inhibits the reuptake of norepinephrine.
Serotonin Transporter (SERT): Inhibits the reuptake of serotonin.
類似化合物との比較
Cocaine: Structurally similar but has a different pharmacokinetic profile.
Methylphenidate: Shares similar mechanisms of action but differs in potency and duration of effect.
Amphetamine: Similar stimulant properties but acts primarily by increasing the release of neurotransmitters rather than inhibiting reuptake.
Uniqueness: (-)-2beta-Carbomethoxy-3beta-(4-ethylphenyl)tropane is unique due to its high selectivity and potency in inhibiting the reuptake of multiple neurotransmitters, making it a valuable tool in neuroscience research.
特性
CAS番号 |
155337-52-3 |
|---|---|
分子式 |
C18H25NO2 |
分子量 |
287.4 g/mol |
IUPAC名 |
methyl (1R,2S,3S,5S)-3-(4-ethylphenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C18H25NO2/c1-4-12-5-7-13(8-6-12)15-11-14-9-10-16(19(14)2)17(15)18(20)21-3/h5-8,14-17H,4,9-11H2,1-3H3/t14-,15+,16+,17-/m0/s1 |
InChIキー |
UAMCGXVVAUEEEU-HZMVEIRTSA-N |
異性体SMILES |
CCC1=CC=C(C=C1)[C@H]2C[C@@H]3CC[C@H]([C@H]2C(=O)OC)N3C |
正規SMILES |
CCC1=CC=C(C=C1)C2CC3CCC(C2C(=O)OC)N3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


